(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione
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Overview
Description
(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione is a synthetic steroid compound. It is characterized by its complex structure, which includes multiple functional groups such as acetyloxy, bromo, fluoro, and hydroxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The synthetic route may include:
Halogenation: Introduction of the bromo and fluoro groups using reagents such as bromine and fluorine sources under controlled conditions.
Hydroxylation: Introduction of the hydroxy group using oxidizing agents.
Acetylation: Introduction of the acetyloxy group using acetic anhydride in the presence of a catalyst.
Formation of the methylethylidene bis(oxy) group: This step involves the reaction of the steroid with appropriate reagents to form the bis(oxy) linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The bromo and fluoro groups can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the bromo group could yield a variety of substituted derivatives.
Scientific Research Applications
(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular responses. It may also interact with enzymes involved in steroid metabolism, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (6a,11b,16a)-21-(Acetyloxy)-9-chloro-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione
- (6a,11b,16a)-21-(Acetyloxy)-9-iodo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione
Uniqueness
The uniqueness of (6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H32BrFO7 |
---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32BrFO7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(28)17-8-14(30)6-7-23(17,4)25(16,27)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19?,21+,23-,24-,25-,26+/m0/s1 |
InChI Key |
BSKIYMNOBQLETH-HBUIQSKKSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)Br)O)C)OC(O2)(C)C |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)Br)O)C)OC(O2)(C)C |
Origin of Product |
United States |
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